Ácido camaldulénico

Descripción general

Descripción

Camaldulenic acid, a triterpenoid compound, has been isolated from the leaves of Eucalyptus camaldulensis var. obtusa. This compound is part of a group of phytochemicals that have shown various biological activities, including spasmolytic effects . The presence of camaldulenic acid and related compounds in Eucalyptus species suggests a potential for pharmacological applications and adds to the understanding of the chemical diversity of this plant genus.

Synthesis Analysis

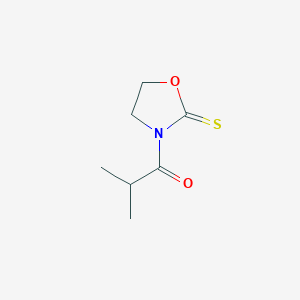

The synthesis of camaldulenic acid derivatives has been explored in the context of their biological activity. For instance, eucalyptanoic acid and its derivatives were synthesized from oleanolic acid, which is considered a biogenetic precursor. The synthesis involved acetylation, methylation, and reaction with N-bromosuccinimide (NBS) to yield the active spasmolytic derivative . This synthetic pathway highlights the potential for creating bioactive molecules from natural triterpenoid acids.

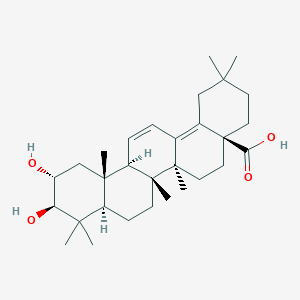

Molecular Structure Analysis

The molecular structures of camaldulenic acid and its derivatives have been elucidated using 1D and 2D NMR studies. These studies have allowed for the identification of the specific functional groups and the overall molecular framework of these compounds, which is crucial for understanding their biological activity .

Chemical Reactions Analysis

The chemical reactivity of camaldulenic acid derivatives has been demonstrated in their ability to undergo various transformations. For example, amirinic acid, another triterpenoid isolated from Eucalyptus camaldulensis, was shown to transform into amirolide under certain conditions, indicating the dynamic nature of these compounds . The spasmolytic activity of these compounds is believed to be mediated through the blockade of calcium influx, which is a result of their chemical structure and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of camaldulenic acid and related compounds contribute to their biological activity. For instance, their solubility and stability in different media can affect their pharmacological effects. The ability of these compounds to complex with metals, as seen in the case of organic acid fractions from Eucalyptus camaldulensis leaves, can influence their impact on plant growth and may play a role in detoxification mechanisms in acid soils . Additionally, the antioxidant properties of these compounds, as evidenced by their radical scavenging activity, are important for their potential use as preservatives and functional food additives .

Aplicaciones Científicas De Investigación

Síntesis de Triterpenoides

El ácido camaldulénico juega un papel importante en la síntesis de triterpenoides . Los triterpenoides son compuestos con un esqueleto de carbono basado en seis unidades de isopreno . En un estudio, se encontró que la sobreexpresión de un gen (McOSC7) en el melón amargo (Momordica charantia) llevó a una mayor acumulación de ácido camaldulénico . Esto indica que el ácido camaldulénico podría ser un componente clave en la biosíntesis de triterpenoides.

Actividades Medicinales

Los triterpenos en el melón amargo, que incluyen el ácido camaldulénico, muestran una variedad de actividades medicinales . Si bien las actividades medicinales específicas del ácido camaldulénico no se detallan en las fuentes, los triterpenoides como clase son conocidos por su gran diversidad estructural y sus actividades farmacológicas .

Biosíntesis en Diferentes Tejidos

El ácido camaldulénico, como un triterpenoide característico, puede bioсинтезироваться en diferentes tejidos y luego transportarse <svg class="icon" height="16" p

Mecanismo De Acción

Target of Action

Camaldulenic acid is a triterpenoid . Triterpenoids are known to have a variety of medicinal activities . .

Mode of Action

It is known that triterpenoids, the class of compounds to which camaldulenic acid belongs, can interact with a variety of cellular targets and pathways . These interactions can lead to changes in cell function and physiology, contributing to their medicinal properties.

Biochemical Pathways

It has been suggested that triterpenoids may be biosynthesized in different tissues and then transported . This suggests that camaldulenic acid may influence a variety of biochemical pathways, depending on the tissue in which it is present.

Pharmacokinetics

It is known that triterpenoids, the class of compounds to which camaldulenic acid belongs, can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

It has been suggested that triterpenoids, the class of compounds to which camaldulenic acid belongs, can have a variety of effects on cells, including anti-inflammatory, immunosuppressive, anti-tumor, and neuroprotective activities .

Action Environment

The action of camaldulenic acid, like that of many other compounds, can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the cells or tissues in which the compound is present . .

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLIZCATBHWOBV-JZQYXDLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

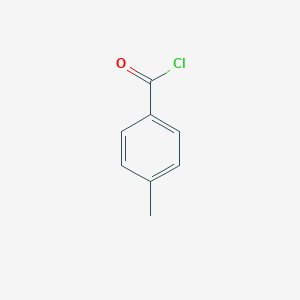

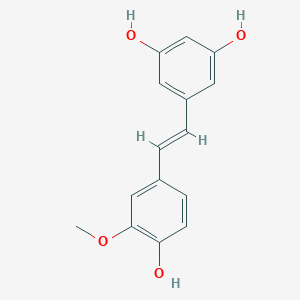

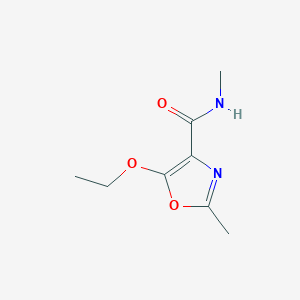

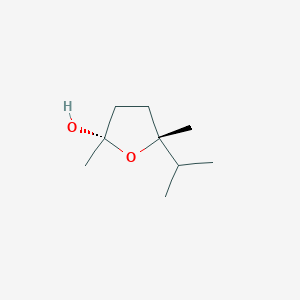

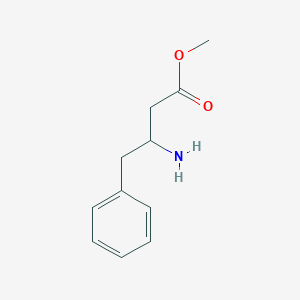

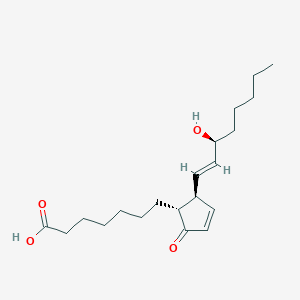

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

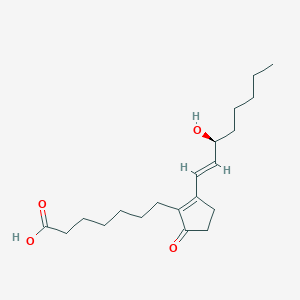

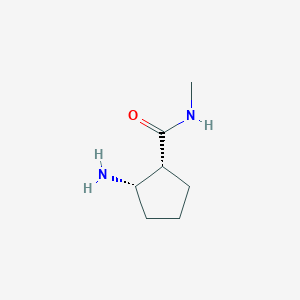

Feasible Synthetic Routes

Q & A

Q1: What are the sources of Camaldulenic acid?

A1: Camaldulenic acid has been isolated from various plant sources. It was first discovered in the leaves of Eucalyptus camaldulensis var. obtusa []. Further research identified this compound in the root barks of Ulmus pumila [, ] and the twigs of Euonymus alatus []. This suggests a potentially broader distribution of Camaldulenic acid in the plant kingdom.

Q2: Does Camaldulenic acid exhibit any biological activity?

A2: While Camaldulenic acid itself has not been extensively studied for biological activity, closely related compounds isolated from Euonymus alatus alongside Camaldulenic acid, namely 11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, showed significant anti-tumor activities against BEL-7402 and HCT-8 cell lines in vitro []. This finding suggests that Camaldulenic acid, with its structural similarities to these compounds, may also possess interesting biological properties warranting further investigation.

Q3: What is the molecular formula and structure of Camaldulenic acid?

A3: Camaldulenic acid possesses the molecular formula C30H48O3 []. Its structure is characterized as a pentacyclic triterpenoid with a carboxyl group at position C-28 and two hydroxyl groups at positions C-2α and C-3β. Notably, it features a double bond between C-11 and C-13 and another between C-13 and C-18, forming a diene system [].

Q4: Are there any studies on the biosynthesis of Camaldulenic acid?

A4: While research specifically focusing on the biosynthetic pathway of Camaldulenic acid is limited, a study on Momordica charantia investigated the role of oxidosqualene cyclases (OSCs) in triterpene synthesis []. This research identified nine OSC-encoding genes and found that overexpression of McOSC7 led to increased accumulation of various triterpenes, including camaldulenic acid []. This finding suggests that specific OSCs could play a crucial role in the biosynthesis of Camaldulenic acid, paving the way for further exploration into its biosynthetic pathway in various plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)